2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene
CAS No.:
Cat. No.: VC18242745
Molecular Formula: C10H9Br
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9Br |
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Molecular Weight | 209.08 g/mol |
IUPAC Name | 2-bromo-4-methyl-1-prop-2-ynylbenzene |
Standard InChI | InChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3 |
Standard InChI Key | IHHPKXALUDLGJD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)CC#C)Br |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene (IUPAC name: 2-bromo-4-methyl-1-(prop-2-yn-1-yloxy)benzene) is defined by the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . The prop-2-yn-1-yloxy group introduces a terminal alkyne functionality, enabling participation in click chemistry reactions, while the bromine atom enhances electrophilic substitution potential.
Structural Isomerism and Stereoelectronic Effects
The spatial arrangement of substituents creates distinct electronic effects:
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Bromine (electronegativity: 2.96) induces electron withdrawal via inductive effects, polarizing the aromatic ring .
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Methyl group at C4 provides steric bulk and mild electron donation through hyperconjugation, countering bromine’s deactivation .
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Propargyloxy chain introduces linear geometry and π-bond conjugation, facilitating [3+2] cycloadditions with azides .
Synthesis and Reaction Optimization
Propargylation of 2-Bromo-4-methylphenol
The primary synthesis route involves reacting 2-bromo-4-methylphenol with propargyl bromide under basic conditions :
Reaction Scheme:
Optimization Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Base | K₂CO₃ (2 eq) | 74 |
Solvent | Acetone | 74 |
Temperature | Reflux (80°C) | 74 |
Reaction Time | 5 hours | 74 |
Electron-withdrawing groups (e.g., Br) stabilize the phenoxide intermediate, accelerating nucleophilic displacement of propargyl bromide . Polar aprotic solvents like acetone enhance SN₂ reactivity by solvating cations without stabilizing the nucleophile .
Comparative Analysis of Methodologies
Alternative protocols using LiH or THF resulted in negligible yields, underscoring K₂CO₃’s superiority in deprotonating the phenolic OH while maintaining propargyl bromide’s electrophilicity . Extended reaction times (>16 hours) at room temperature reduced yields to 53%, highlighting the necessity of thermal activation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene remain unpublished, analogous compounds (e.g., 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene) exhibit:
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¹H NMR: Propargyl methylene protons as doublets at δ 4.74 ppm (J = 2.4 Hz), with acetylene protons as triplets near δ 2.53 ppm . Aromatic protons resonate between δ 6.75–7.50 ppm, influenced by substituent electronic effects .
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¹³C NMR: Acetylenic carbons appear at δ 75–80 ppm, while the propargyloxy oxygen deshields adjacent aromatic carbons to δ 156–160 ppm .
Infrared (IR) and Mass Spectrometry
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IR: Strong absorption at ~2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
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MS: Molecular ion peak at m/z 224 [M]⁺, with fragmentation patterns indicating loss of Br (≈80 amu) and propargyl groups (≈39 amu) .
Physicochemical Properties
The compound’s hydrophobicity (logP >2.5) suggests membrane permeability, advantageous for bioactive molecules .
Biological Activity and Applications
Synthetic Utility
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